molecular formula C14H11K2N3O8S2 B070723 N-(2-Aminoethyl)-4-amino-3,6-disulfo-1,8-naphthalimide dipotassium salt CAS No. 161578-11-6

N-(2-Aminoethyl)-4-amino-3,6-disulfo-1,8-naphthalimide dipotassium salt

Cat. No.: B070723
CAS No.: 161578-11-6
M. Wt: 491.6 g/mol
InChI Key: DZLBCTJAVKJWJD-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Aminoethyl)-4-amino-3,6-disulfo-1,8-naphthalimide dipotassium salt (CAS: 161578-11-6), commonly abbreviated as LYen (Lucifer Yellow ethylenediamine dipotassium salt), is a fluorescent naphthalimide derivative widely employed as a biological tracer. Its structure features a 1,8-naphthalimide core substituted with two sulfonate groups (at positions 3 and 6), a primary amino group (position 4), and a 2-aminoethyl side chain (position 1) . The dipotassium salt form enhances water solubility, making it ideal for intracellular and intercellular dye-coupling studies in live cells .

Properties

IUPAC Name

dipotassium;6-amino-2-(2-aminoethyl)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O8S2.2K/c15-1-2-17-13(18)8-4-6(26(20,21)22)3-7-11(8)9(14(17)19)5-10(12(7)16)27(23,24)25;;/h3-5H,1-2,15-16H2,(H,20,21,22)(H,23,24,25);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZLBCTJAVKJWJD-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C3=C1C(=C(C=C3C(=O)N(C2=O)CCN)S(=O)(=O)[O-])N)S(=O)(=O)[O-].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11K2N3O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376314
Record name N-(2-Aminoethyl)-4-amino-3,6-disulfo- 1,8-naphthalimide dipotassium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

491.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161578-11-6
Record name N-(2-Aminoethyl)-4-amino-3,6-disulfo- 1,8-naphthalimide dipotassium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)-4-amino-3,6-disulfo-1,8-naphthalimide dipotassium salt typically involves the following steps:

    Naphthalimide Formation: The initial step involves the formation of the naphthalimide core through a condensation reaction between naphthalic anhydride and an appropriate amine.

    Sulfonation: The naphthalimide core is then subjected to sulfonation using sulfuric acid or chlorosulfonic acid to introduce the disulfo groups.

    Aminoethylation: The sulfonated naphthalimide is reacted with ethylenediamine to introduce the aminoethyl group.

    Formation of Dipotassium Salt: Finally, the compound is neutralized with potassium hydroxide to form the dipotassium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Reactors: Utilizing batch or continuous reactors to ensure consistent product quality.

    Purification: Employing purification techniques such as crystallization or chromatography to obtain high-purity product.

    Quality Control: Implementing stringent quality control measures to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-4-amino-3,6-disulfo-1,8-naphthalimide dipotassium salt undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The sulfo groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted naphthalimide derivatives, which can be tailored for specific applications in research and industry.

Scientific Research Applications

Fluorescent Marker in Biological Research

Lucifer Yellow is widely used as a fluorescent marker in biological research. Its ability to fluoresce under specific wavelengths makes it valuable in:

  • Cell Tracking : It allows researchers to visualize the movement and interaction of cells in real-time.
  • Neurobiology : Used to trace neuronal connections and study synaptic activity.

Case Study : In a study examining neuronal pathways, Lucifer Yellow was injected into neurons, enabling the visualization of intricate neural networks through fluorescence microscopy .

Analytical Chemistry

The compound serves as a reagent in various analytical methods, particularly in:

  • Spectrophotometry : Employed to detect and quantify specific ions or compounds.
  • Diagnostic Assays : Utilized in hematology and histology for cell identification and quantification.

Data Table: Spectrophotometric Properties

Wavelength (nm)Extinction Coefficient (ε)
264-268≥20000
226-232≥30000
348-352≥8000

Pharmaceutical Applications

Research has explored the potential of Lucifer Yellow in drug formulation:

  • Enhancing Solubility : It aids in improving the solubility and bioavailability of certain active pharmaceutical ingredients.
  • Antiviral Research : Derivatives of this compound have shown inhibitory effects on reverse transcriptase, making it a candidate for antiviral drug development.

Case Study : A series of derivatives were tested against HIV and FIV, demonstrating significant inhibition of viral expression without cytotoxic effects .

Environmental Monitoring

Lucifer Yellow is utilized in developing sensors for environmental applications:

  • Pollutant Detection : It helps detect pollutants in water and soil, contributing to environmental protection efforts.

This application is critical for monitoring water quality and assessing ecological health.

Material Science

In material science, the compound is investigated for its role in creating advanced materials:

  • Conductive Polymers : It contributes to the development of materials used in electronics and energy storage systems.

Summary of Applications

Application AreaDescription
Biological ResearchFluorescent marker for cell tracking and neurobiology studies
Analytical ChemistryReagent for spectrophotometry and diagnostic assays
PharmaceuticalsEnhances drug solubility; potential antiviral applications
Environmental MonitoringSensors for detecting pollutants in water and soil
Material ScienceDevelopment of conductive polymers for electronics

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-4-amino-3,6-disulfo-1,8-naphthalimide dipotassium salt involves its interaction with specific molecular targets. The amino and sulfo groups facilitate binding to proteins and other biomolecules, influencing cellular pathways and processes. The compound’s fluorescence properties also enable it to act as a marker in various assays, providing insights into molecular interactions and dynamics.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₄H₁₁K₂N₃O₈S₂
  • Molecular Weight : 491.58 g/mol (calculated from empirical formula)
  • Applications : Fluorescent labeling of cells, neuronal tracing, and gap junction studies .

Comparison with Similar Compounds

Lucifer Yellow Cadaverine (LY Cadaverine)

Structural Differences: LY Cadaverine (CAS: 149733-79-9) shares the 1,8-naphthalimide core and disulfo groups with LYen but differs in the substituent chain. Instead of a 2-aminoethyl group, LY Cadaverine has a 5-aminopentyl chain (NH₂-(CH₂)₅-), which increases its molecular weight and alters physicochemical behavior .

Property LYen (C₁₄H₁₁K₂N₃O₈S₂) LY Cadaverine (C₁₇H₂₀KN₃O₈S₂)
Substituent Chain 2-Aminoethyl 5-Aminopentyl
Molecular Weight 491.58 g/mol 497.58 g/mol (reported)*
Reported Potassium 2 1 (discrepancy in formula)**
Key Applications Live-cell tracing Fixed-tissue labeling

Molecular weight from suggests only one potassium ion, conflicting with the "dipotassium salt" nomenclature. This may indicate a typo in the source. *The disulfo groups in LY Cadaverine likely require two potassium counterions, suggesting the formula should be C₁₇H₂₀K₂N₃O₈S₂ (MW: ~536.58 g/mol).

Functional Implications :

  • Cellular Permeability: The longer 5-aminopentyl chain in LY Cadaverine may enhance membrane interaction, though sulfonate groups retain hydrophilicity.
  • Binding Specificity : LYen’s shorter chain favors rapid diffusion through gap junctions, while LY Cadaverine’s extended chain may bind to intracellular structures in fixed tissues .

Other Lucifer Yellow Derivatives

  • Lucifer Yellow CH : Lacks the ethylenediamine side chain, reducing cellular uptake efficiency .
  • Biocytin Conjugates : Modified with biotin for streptavidin-based detection, unlike LYen’s direct fluorescence .

Research Findings and Limitations

  • Synthesis : LYen’s synthesis likely follows sulfonation and amidation steps, akin to methods in , though specifics are absent.
  • Toxicity: No safety data for LYen or LY Cadaverine is provided; however, related sulfonated dyes generally show low cytotoxicity .

Biological Activity

N-(2-Aminoethyl)-4-amino-3,6-disulfo-1,8-naphthalimide dipotassium salt is a synthetic compound characterized by its unique structural features, which include aminoethyl and amino groups attached to a naphthalimide core, as well as disulfo groups that enhance its solubility in water. This compound has garnered attention for its diverse applications in chemistry, biology, and medicine.

  • Molecular Formula : C₁₄H₁₄K₂N₂O₈S₂
  • Molecular Weight : 491.6 g/mol
  • CAS Number : 161578-11-6

Synthesis

The synthesis of this compound typically involves several key steps:

  • Naphthalimide Formation : A condensation reaction between naphthalic anhydride and an appropriate amine.
  • Sulfonation : Introduction of disulfo groups via treatment with sulfuric acid or chlorosulfonic acid.
  • Aminoethylation : Reaction with ethylenediamine to introduce the aminoethyl group.
  • Formation of Dipotassium Salt : Neutralization with potassium hydroxide to form the dipotassium salt.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The amino and sulfo groups facilitate binding to proteins and other biomolecules, influencing cellular pathways and processes. Its fluorescence properties enable it to act as a marker in various assays, providing insights into molecular interactions and dynamics.

Applications in Research

This compound has been utilized in various research contexts:

  • Fluorescent Probes : Its strong fluorescence properties make it suitable for use in analytical chemistry and biological assays.
  • Drug Delivery Systems : Investigated for potential applications in targeted drug delivery due to its ability to interact with cellular components.
  • DNA Interaction : Naphthalimide derivatives are known to embed within DNA structures, affecting topological configurations and influencing the activity of topoisomerases, which are critical for DNA replication and repair .

Case Studies and Research Findings

Several studies have highlighted the biological implications of naphthalimide derivatives:

  • Antitumor Activity : Research indicates that certain naphthalimide compounds exhibit significant antitumor activity by inducing cell cycle arrest and promoting apoptosis in cancer cells. For instance, modifications at specific positions on the naphthalene ring can enhance binding affinity to DNA and improve anticancer efficacy .
  • Inhibition of Pathogenic Factors : A study reported that 3-amino 1,8-naphthalimide effectively inhibited Vibrio cholerae's pathogenic factors, suggesting potential applications in treating cholera .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have demonstrated that modifications on the naphthalimide structure can lead to improved biological activity while reducing toxicity. For example, substituents at the 3-position on the naphthalene ring have been shown to enhance antitumor effects significantly .

Comparative Analysis of Biological Activity

CompoundBiological ActivityReference
N-(2-Aminoethyl)-4-amino-3,6-disulfo-1,8-naphthalimideFluorescence probe; potential drug delivery
AmonafideAntitumor activity; DNA topoisomerase inhibition
MitonafideAntitumor activity; DNA binding

Q & A

Basic: What are the optimal methods for synthesizing this compound, and how can reaction conditions be systematically optimized?

Methodological Answer:
Synthesis typically involves coupling agents like EDC (N-(3-dimethylaminopropyl)-N′-ethyl-carbodiimide hydrochloride) to activate carboxyl groups for amide bond formation . Optimization requires varying molar ratios (e.g., 1:1.2 to 1:2 substrate-to-coupling agent), temperature (4–25°C), and pH (5.5–7.4 in sodium acetate buffer). Monitor reaction progress via TLC or HPLC. Use quenching agents like ethanolamine to terminate reactions and reduce side products.

Basic: Which analytical techniques are most effective for characterizing its structural and electronic properties?

Methodological Answer:

  • UV-Vis Spectroscopy: Identify π-π* transitions in the naphthalimide core (e.g., absorbance peaks near 350–450 nm) .
  • NMR (¹H/¹³C): Resolve aminoethyl and sulfonate groups (δ 2.5–3.5 ppm for CH₂NH₂; δ 130–140 ppm for aromatic carbons).
  • FTIR: Confirm sulfonic acid (–SO₃⁻) stretches at 1030–1230 cm⁻¹ and amine (–NH₂) at 3300–3500 cm⁻¹ .

Advanced: How does the compound’s stability vary under different pH, temperature, and ionic strength conditions?

Methodological Answer:
Design accelerated stability studies:

  • pH: Test buffers (pH 2–10) at 25°C for 48 hours. Monitor degradation via HPLC. Sulfonate groups may hydrolyze at extremes (<3 or >9) .
  • Temperature: Incubate at 4°C, 25°C, and 40°C for 1–4 weeks. Use Arrhenius kinetics to predict shelf life.
  • Ionic Strength: Assess aggregation in high-salt conditions (e.g., PBS) via dynamic light scattering (DLS).

Advanced: What strategies mitigate nonspecific binding when studying its interactions with proteins (e.g., IL-6, CRP)?

Methodological Answer:

  • Surface Blocking: Pre-treat gold electrodes or SPR chips with MCH (6-mercapto-1-hexanol) or BSA to minimize adsorption .
  • Competitive Binding: Include control experiments with excess unlabeled ligand.
  • Buffer Optimization: Use low-ionic-strength buffers (e.g., 10 mM Tris-HCl) to reduce electrostatic interference.

Advanced: How should researchers resolve discrepancies in fluorescence quantum yield or binding affinity data across studies?

Methodological Answer:

  • Standardize Conditions: Ensure consistent solvent (e.g., DMSO vs. aqueous), pH, and excitation wavelengths.
  • Control for Quenchers: Test for interference from heavy metals or dissolved oxygen.
  • Cross-Validate: Compare data from fluorescence correlation spectroscopy (FCS), isothermal titration calorimetry (ITC), and SPR .

Advanced: What theoretical frameworks guide its application in membrane technologies or environmental sensing?

Methodological Answer:

  • Membrane Separation: Leverage Donnan exclusion theory to model sulfonate group interactions with ions .
  • Sensing: Apply Förster resonance energy transfer (FRET) principles when designing aptamer-based probes .

Basic: What are the best practices for handling its solubility and aggregation in aqueous solutions?

Methodological Answer:

  • Solubility: Dissolve in deionized water (≥1 mg/mL) with sonication (10–15 minutes). Avoid high salinity (>100 mM NaCl) to prevent salting-out .
  • Aggregation Prevention: Add surfactants (e.g., Tween-20 at 0.01%) or use zwitterionic buffers (e.g., HEPES).

Advanced: How do structural analogs (e.g., SPADNS) compare in terms of photophysical properties and selectivity?

Methodological Answer:

  • Photostability: Compare half-lives under UV irradiation (e.g., 365 nm, 10 mW/cm² for 1 hour).
  • Selectivity: Perform competitive binding assays with metal ions (e.g., Zr⁴⁺, Th⁴⁺) or biomolecules (e.g., serum albumin) .

Advanced: What methodologies assess its environmental impact or degradation byproducts in wastewater systems?

Methodological Answer:

  • LC-MS/MS: Identify degradation products (e.g., desulfo derivatives) in simulated wastewater.
  • Toxicity Assays: Use Daphnia magna or algal growth inhibition tests. Link degradation pathways to OECD guidelines .

Basic: Which chromatographic techniques are optimal for purifying the compound from reaction mixtures?

Methodological Answer:

  • Ion-Exchange Chromatography: Separate sulfonated derivatives using a DEAE column (pH 8.0, NaCl gradient).
  • RP-HPLC: Use a C18 column with acetonitrile/water (0.1% TFA) for high-resolution purification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Aminoethyl)-4-amino-3,6-disulfo-1,8-naphthalimide dipotassium salt
Reactant of Route 2
Reactant of Route 2
N-(2-Aminoethyl)-4-amino-3,6-disulfo-1,8-naphthalimide dipotassium salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.